Tofenacinhydrochlorid

Übersicht

Beschreibung

Tofenacin hydrochloride: is an antidepressant drug with a tricyclic-like structure. It was developed and marketed in the United Kingdom and Italy in the 1970s and 1980s by Brocades-Stheeman & Pharmacia, now part of Astellas Pharma . Tofenacin hydrochloride acts as a serotonin-norepinephrine reuptake inhibitor and is closely related to orphenadrine, which may also possess anticholinergic and antihistamine properties .

Wissenschaftliche Forschungsanwendungen

Chemistry: Tofenacin hydrochloride is used as a reference compound in various chemical studies, including the development of new antidepressant drugs and the study of serotonin-norepinephrine reuptake inhibitors .

Biology: In biological research, tofenacin hydrochloride is used to study its effects on neurotransmitter systems and its potential therapeutic applications in treating depression and other mood disorders .

Medicine: Clinically, tofenacin hydrochloride is used as an antidepressant to manage depressive symptoms. It is also studied for its potential benefits in treating Parkinson’s disease-related depression .

Industry: In the pharmaceutical industry, tofenacin hydrochloride is used in the formulation of antidepressant medications. It is also employed in the development of new therapeutic agents .

Wirkmechanismus

Target of Action

Tofenacin hydrochloride is an antidepressant drug with a tricyclic-like structure . It primarily targets the serotonin-norepinephrine reuptake system . This system plays a crucial role in regulating mood and cognition, and its dysfunction is associated with various psychiatric disorders .

Mode of Action

Tofenacin hydrochloride acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) . By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, enhancing neurotransmission . Based on its close relation to orphenadrine, it may also possess anticholinergic and antihistamine properties .

Biochemical Pathways

Its action as an snri suggests that it impacts theserotonin and norepinephrine pathways . These pathways are involved in mood regulation, alertness, and energy levels .

Pharmacokinetics

As an orally administered drug , it is likely absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys. The impact of these properties on the drug’s bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of Tofenacin hydrochloride’s action primarily involve an increase in serotonin and norepinephrine levels in the synaptic cleft . This increase enhances neurotransmission, which can alleviate symptoms of depression . Tofenacin hydrochloride is also the major active metabolite of orphenadrine and likely plays a role in its beneficial effects against depressive symptoms seen in Parkinson’s disease patients .

Biochemische Analyse

Biochemical Properties

Tofenacin hydrochloride interacts with the acetylcholine muscarinic receptors (CHRM) in the body . It acts as a serotonin-norepinephrine reuptake inhibitor, which means it inhibits the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing their concentration .

Cellular Effects

As a serotonin-norepinephrine reuptake inhibitor, it likely influences cell function by modulating neurotransmitter levels, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Tofenacin hydrochloride exerts its effects at the molecular level primarily through its interaction with the acetylcholine muscarinic receptors (CHRM) . By inhibiting the reuptake of serotonin and norepinephrine, it increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .

Vorbereitungsmethoden

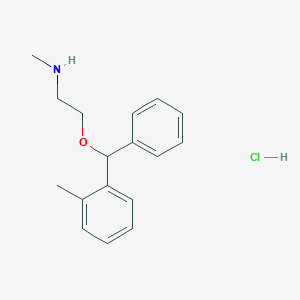

Synthetic Routes and Reaction Conditions: The synthesis of tofenacin hydrochloride involves the reaction of N-methyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of tofenacin hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Tofenacin hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert tofenacin hydrochloride into its reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of tofenacin hydrochloride .

Vergleich Mit ähnlichen Verbindungen

Orphenadrine: A closely related compound with similar antidepressant properties and additional anticholinergic effects.

Clemastine: Another compound with antihistamine properties, used primarily for its antiallergic effects.

Tiazesim: A compound with similar serotonin-norepinephrine reuptake inhibitory effects.

Uniqueness: Tofenacin hydrochloride is unique due to its dual action as a serotonin-norepinephrine reuptake inhibitor and its potential anticholinergic and antihistamine properties. This combination of effects makes it a versatile compound in the treatment of depression and related disorders .

Biologische Aktivität

Tofenacin hydrochloride is a compound with significant biological activity, primarily recognized for its role as an antidepressant. This article delves into its pharmacological properties, mechanisms of action, clinical applications, and relevant research findings.

Overview of Tofenacin Hydrochloride

Tofenacin hydrochloride, a tricyclic-like antidepressant, was developed in the 1970s and is primarily known as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its structure and function closely resemble that of orphenadrine, from which it is derived as a major active metabolite. Tofenacin has been utilized in treating depressive symptoms, particularly in patients with Parkinson's disease, where it addresses both mood and motor symptoms associated with the condition .

Tofenacin acts mainly by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft. This mechanism increases the availability of these neurotransmitters, which are crucial for mood regulation. Additionally, tofenacin exhibits anticholinergic properties, which may help alleviate symptoms such as muscle rigidity and tremors commonly seen in Parkinson's disease .

Biochemical Pathways

- Serotonin-Norepinephrine Reuptake Inhibition : Enhances neurotransmitter levels.

- Anticholinergic Activity : Modulates cholinergic signaling, potentially reducing motor symptoms.

Pharmacokinetics

Tofenacin is administered orally and demonstrates a pharmacokinetic profile typical of tricyclic antidepressants. It undergoes hepatic metabolism, with its effects lasting several hours post-administration. The compound's interaction with muscarinic acetylcholine receptors further influences its pharmacological effects .

Clinical Applications

Tofenacin has been studied for various clinical applications:

- Depression Management : Initially marketed as an antidepressant, it has shown efficacy in managing depressive symptoms associated with antipsychotic therapy.

- Parkinson's Disease : As a treatment for depression in Parkinson's patients, it helps manage both mood disorders and extrapyramidal side effects .

Comparative Studies

A notable comparative study evaluated the effectiveness of tofenacin against orphenadrine in controlling depression and extrapyramidal symptoms induced by fluphenazine decanoate therapy. The study revealed that while both compounds were effective, orphenadrine had a statistically significant advantage in managing depressive symptoms (p < 0.05) .

| Study | Drugs Compared | Findings |

|---|---|---|

| Comparative Trial | Tofenacin vs. Orphenadrine | Both effective for Parkinsonian side effects; Orphenadrine superior for depression |

Case Studies and Clinical Trials

- Clinical Efficacy : A review of clinical trials indicated that tofenacin effectively alleviates depressive symptoms in patients undergoing treatment for Parkinson's disease .

- Toxicokinetic Analysis : Various studies have examined the toxicokinetics of tofenacin, emphasizing dose-dependent exposure and variability across different populations .

Interaction Studies

Tofenacin’s potential interactions with other medications warrant caution when co-administered with other antidepressants due to the risk of serotonin syndrome. Its anticholinergic properties may also lead to interactions that could exacerbate side effects when combined with other drugs affecting cholinergic transmission .

Eigenschaften

IUPAC Name |

N-methyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)17(19-13-12-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXWIYFUVISXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10488-36-5 | |

| Record name | Ethanamine, N-methyl-2-[(2-methylphenyl)phenylmethoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10488-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tofenacine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tofenacine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tofenacin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOFENACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A10ND4DWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell me about the in vivo efficacy of Tofenacin hydrochloride in treating extrapyramidal side effects?

A1: The research [] directly compares Tofenacin hydrochloride (Elamol) with Orphenadrine hydrochloride (Disipal) in managing Parkinsonian side effects associated with Fluphenazine decanoate therapy. The study found that both drugs provided adequate control over these side effects. Importantly, there was no statistically significant difference in efficacy between Tofenacin and Orphenadrine in controlling these specific side effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.